![molecular formula C7H4ClN3O3 B3059864 Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-05-6](/img/structure/B3059864.png)
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
Übersicht
Beschreibung
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H4ClN3O3. It is characterized by the presence of a pyrazine ring fused with an isoxazole ring, and a methyl ester group at the 3-position.
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloroisoxazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the pyrazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate serves as a precursor in the synthesis of biologically active compounds. One notable application is its role in the synthesis of [18F]Favipiravir , an antiviral agent. Favipiravir has shown efficacy against a range of viral infections, including influenza and Ebola virus. The synthesis involves a one-pot, two-step method that achieves a radiochemical yield of 15-24% with a molar activity of 37-74 GBq/µmol within approximately 70 minutes .
Table 1: Summary of Synthesis and Yield for [18F]Favipiravir
Synthesis Method | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Time (minutes) |
---|---|---|---|
One-pot two-step synthesis | 15-24 | 37-74 | 70 |
Radiopharmaceutical Development
The compound's utility extends to radiopharmaceuticals, where it is used to label favipiravir for positron emission tomography (PET) studies. The biodistribution of [18F]Favipiravir in C3H/HeN mice was assessed using PET imaging, revealing crucial insights into its pharmacokinetics. The study demonstrated that dosing regimens significantly affect tissue uptake and clearance rates, highlighting the importance of understanding distribution patterns for therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Biodistribution Studies : Research utilizing PET imaging has shown that [18F]Favipiravir is cleared primarily through the kidneys, with liver and intestinal excretion also playing significant roles. These findings are crucial for determining optimal dosing strategies in clinical settings .
- Antiviral Activity : As a pyrazine analog, favipiravir derived from this compound exhibits potent antiviral activity across various viral models. Its mechanism involves inhibiting viral RNA polymerase, making it a valuable candidate for treating viral infections .
Safety and Handling Considerations
Given its chemical properties, this compound requires careful handling:
- Hazards : While specific hazard data is limited, general safety precautions should be observed to avoid inhalation or skin contact. Protective equipment such as gloves and goggles is recommended during handling .
- Storage : The compound should be stored in tightly closed containers in a cool, dry place away from incompatible materials to prevent degradation or hazardous reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloroisoxazole-3-carboxylate
- 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylic acid
- Methyl 5-bromo-3-isoxazolecarboxylate
Uniqueness
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₇H₄ClN₃O₃
- Molecular Weight : 213.58 g/mol
- CAS Number : 1374986-05-6
Antiviral Activity
This compound serves as an intermediate in the synthesis of Favipiravir, an antiviral medication known for its efficacy against RNA viruses, including influenza and coronaviruses. Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that Favipiravir can inhibit viral replication in vitro and in vivo, leading to its use in treating COVID-19 .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at the isoxazole ring can enhance its potency against cancer cells. For example, compounds derived from this compound have shown significant antiproliferative effects against breast cancer cell lines .
Case Studies
- Favipiravir Synthesis and Evaluation :
- Antimycobacterial Activity :
Table 1: Biological Activities of this compound Derivatives
Eigenschaften
IUPAC Name |
methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHVCUELIPOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=NC=C(N=C12)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161739 | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374986-05-6 | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374986-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.